molecular formula C24H26N4O2 B6507032 N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-phenylbutanamide CAS No. 941945-87-5

N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-phenylbutanamide

Cat. No.: B6507032
CAS No.: 941945-87-5
M. Wt: 402.5 g/mol
InChI Key: IBFALFSTWQYRPF-UHFFFAOYSA-N
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Description

N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-phenylbutanamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound belongs to the class of benzamide derivatives and is characterized by its unique molecular structure, which includes a morpholine ring, a pyridazine ring, and a phenylbutanamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-phenylbutanamide typically involves multiple steps. One common synthetic route starts with the reaction of 4-(morpholin-4-yl)aniline with isobutyryl chloride, followed by a reaction with 4-isopropylbenzoic acid. The reaction conditions usually require the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the byproducts.

Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This can include the use of continuous flow reactors, which allow for more efficient and controlled reactions. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-phenylbutanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-phenylbutanamide has been studied for its potential biological activity. It may interact with various biological targets, such as enzymes or receptors, and modulate their activity.

Medicine: In the field of medicine, this compound has shown promise as a therapeutic agent. It may be used in the development of new drugs for the treatment of various diseases, including cancer and inflammatory disorders.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-phenylbutanamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of their activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • N-{4-[(morpholin-4-yl)methyl]phenyl}-4-(propyl-2-yl)benzamide

Uniqueness: N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-phenylbutanamide is unique due to its specific molecular structure, which includes a pyridazine ring and a phenylbutanamide group. This structure differentiates it from other similar compounds and contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-2-21(18-6-4-3-5-7-18)24(29)25-20-10-8-19(9-11-20)22-12-13-23(27-26-22)28-14-16-30-17-15-28/h3-13,21H,2,14-17H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFALFSTWQYRPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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